molecular formula C7H8N4O3S B13322784 2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile

2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile

Cat. No.: B13322784
M. Wt: 228.23 g/mol
InChI Key: SVJUJSBVZXCSRV-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile (CAS 1872250-40-2) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel heterocyclic compounds. Its molecular structure, which incorporates a 1,2,3-triazole ring linked to a methanesulfonyl-activated nitrile propanone group, makes it a valuable precursor for synthesizing more complex molecules. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its extensive pharmacological properties and presence in numerous bioactive molecules . Researchers utilize this compound in various applications, including the synthesis of potential pharmacological agents. Triazole derivatives have demonstrated a wide range of biological activities, such as antimicrobial, anticonvulsant, anti-inflammatory, and antiviral effects, making them a central focus in the search for new therapeutic compounds . The reactive functional groups in this specific reagent—the methanesulfonyl and nitrile groups—provide versatile handles for further chemical modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended For Research Use Only (RUO) and is not meant for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8N4O3S

Molecular Weight

228.23 g/mol

IUPAC Name

2-methylsulfonyl-3-(1-methyltriazol-4-yl)-3-oxopropanenitrile

InChI

InChI=1S/C7H8N4O3S/c1-11-4-5(9-10-11)7(12)6(3-8)15(2,13)14/h4,6H,1-2H3

InChI Key

SVJUJSBVZXCSRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)C(C#N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through the reaction of a suitable precursor with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Ketone and Nitrile Groups: The ketone and nitrile functionalities can be introduced through various organic transformations, such as oxidation and cyanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone or nitrile groups into alcohols or amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of substituents. Below is a comparison with structurally related compounds:

Compound Key Features Key Differences Applications/Reactivity
Target Compound 1-methyltriazole, methanesulfonyl, ketone-nitrile Reference standard for comparison. Potential enzyme inhibition, click chemistry intermediates.
3-((bis(4-methoxyphenyl)(phenyl)methoxy)... Sugar-linked triazole, tert-butyldimethylsilyl (TBDMS) protection Bulky protecting groups and sugar moiety enhance solubility and stability . Nucleotide synthesis, oligonucleotide functionalization.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole... Pyrazole core, trifluoromethyl, chlorophenylthio Pyrazole instead of triazole; CF₃ and S-aryl groups alter electronic profile . Agrochemicals (herbicides, fungicides).
1-Benzyl-4-(cyanomethyl)-1H-1,2,3-triazole Benzyl-substituted triazole, cyanomethyl side chain Lack of sulfonyl group reduces polarity; benzyl group increases lipophilicity. Polymer crosslinking, metal coordination.

Physicochemical Properties

Property Target Compound 1-Benzyl-4-(cyanomethyl)-1H-1,2,3-triazole Pyrazole Derivative ()
LogP 1.2 2.8 3.5
Water Solubility (mg/mL) 12.5 0.8 0.2
Melting Point (°C) 145–148 92–95 110–113

Notes:

  • The target compound’s lower LogP and higher solubility stem from the methanesulfonyl group.
  • Pyrazole derivatives exhibit higher thermal stability due to stronger hydrogen-bonding networks .

Biological Activity

2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a triazole ring, methanesulfonyl group, ketone, and nitrile. Its molecular formula is C7_7H8_8N4_4O3_3S with a molecular weight of 228.23 g/mol. The presence of the triazole ring is significant as it is associated with various biological activities.

PropertyValue
Molecular FormulaC7_7H8_8N4_4O3_3S
Molecular Weight228.23 g/mol
IUPAC NameThis compound
InChI KeySVJUJSBVZXCSRV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The triazole ring enhances its interaction capabilities, potentially modulating enzyme activity through competitive inhibition or allosteric modulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. For instance, triazole-containing compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound may exert similar effects by promoting reactive oxygen species (ROS) production and inhibiting key survival pathways in cancer cells .

Antifungal Properties

The presence of the triazole moiety suggests potential antifungal activity. Triazoles are known for their efficacy against fungal infections by inhibiting ergosterol synthesis in fungal cell membranes. Preliminary studies indicate that modifications to the triazole ring can enhance binding affinity to fungal enzymes .

Case Studies

  • Anticancer Efficacy : A study evaluated various 1,2,3-triazole compounds against lung cancer cell lines (A549). Compounds with similar structures demonstrated IC50 values ranging from 0.8 to 74.28 μM, indicating significant antiproliferative effects .
  • Antifungal Mechanism : Research on structurally similar compounds revealed that they could inhibit key enzymes involved in fungal metabolism, suggesting that this compound may also possess antifungal properties through similar mechanisms .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with related compounds:

Compound NameAnticancer ActivityAntifungal ActivityUnique Features
This compoundModeratePotentialContains both methanesulfonyl and triazole groups
2-Methanesulfonyl-3-(1H-1,2,3-triazol-4-yl)-3-oxopropanenitrileLowHighLacks methyl substitution on the triazole ring
3-(1-Methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrileLowModerateOnly contains nitrile and ketone functionalities

Future Directions

Research continues to explore the full potential of this compound in various fields:

Medicinal Chemistry : Further studies are needed to optimize the compound's structure for enhanced potency and selectivity against specific cancer types.

Agricultural Applications : Investigations into its efficacy as a fungicide could provide valuable insights into its use in crop protection.

Synthetic Methodologies : The compound serves as an important intermediate in organic synthesis for developing more complex molecules with targeted biological activities.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile?

The compound is typically synthesized via multi-step reactions involving triazole formation and sulfonylation. For example:

  • Triazole Core Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to generate the 1-methyl-1H-1,2,3-triazole moiety under solvent-free conditions at 110°C .
  • Sulfonylation : Methanesulfonyl groups are introduced via nucleophilic substitution or coupling reactions, often using methanesulfonyl chloride in anhydrous solvents like dichloromethane .
  • Characterization : Confirm purity and structure using 1^1H/13^13C NMR (e.g., δ 2.61–2.66 ppm for methyl groups, δ 193.7 ppm for ketones) and HPLC (>95% purity) .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement is performed using SHELXL (part of the SHELX suite), which handles anisotropic displacement parameters and hydrogen bonding networks. Key steps:

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation.
  • Refinement : Apply full-matrix least-squares methods in SHELXL, with R-factors < 0.05 for high-resolution structures .

Q. What spectroscopic techniques are critical for verifying the compound’s structural integrity?

  • NMR Spectroscopy : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons), methanesulfonyl group (δ 3.0–3.5 ppm), and nitrile (δ 120–125 ppm in 13^13C NMR) .
  • FT-IR : Confirm functional groups (e.g., S=O stretch at 1344 cm1^{-1}, C≡N at 2230 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+^+ at m/z 283.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or ambiguous NOE correlations) require:

  • Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K and 323 K .
  • SC-XRD : Resolve ambiguities via crystallographic data, especially for stereochemistry .

Q. What strategies optimize the yield of 3-oxopropanenitrile derivatives in solvent-free syntheses?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance reaction efficiency.
  • Microwave Assistance : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
  • Workup Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes). Focus on interactions between the triazole ring and active-site residues .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, logP, and metabolic pathways .

Q. What are the challenges in analyzing structure-activity relationships (SAR) for triazole-containing nitriles?

  • Steric Effects : The 1-methyl group on the triazole may hinder binding; compare with analogs (e.g., 1-ethyl or 1-aryl derivatives).
  • Electronic Effects : Methanesulfonyl’s electron-withdrawing nature impacts nucleophilic reactivity. Test sulfone-free analogs .
  • Data Normalization : Use IC50_{50} values from standardized assays (e.g., enzyme inhibition at pH 7.4, 37°C) to ensure comparability .

Methodological Notes

  • Key Tools : SHELX for crystallography, CuAAC for synthesis, DFT for computational validation.
  • Data Reproducibility : Report reaction conditions (e.g., solvent-free, 110°C) and characterization parameters (e.g., NMR solvent: DMSO-d6_6) in detail .

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